molecular formula C11H8F3N3O2 B2356089 5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1795475-02-3

5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B2356089
CAS No.: 1795475-02-3
M. Wt: 271.199
InChI Key: ZVKGQGVAEAGZFD-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₈F₃N₃O₂
Molecular Weight: 271.20 g/mol (calculated from formula)
CAS Number: 1795475-02-3
Purity: 95%
Classification: Categories E2, F1, D5

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic aromatic core with a pyrazole fused to a pyrimidine ring. The cyclopropyl group at the 5-position and the trifluoromethyl (-CF₃) group at the 2-position distinguish it from analogs. The carboxylic acid moiety at the 7-position enhances solubility and facilitates derivatization for drug discovery or material science applications.

Properties

IUPAC Name

5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c12-11(13,14)8-4-9-15-6(5-1-2-5)3-7(10(18)19)17(9)16-8/h3-5H,1-2H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKGQGVAEAGZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC(=NN3C(=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Condensation of Aminopyrazoles and Enaminones

Aminopyrazoles react with β-enaminones under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core. For example, Tigreros et al. demonstrated that heating 5-amino-3-cyclopropyl-1H-pyrazole with ethyl 3-(dimethylamino)acrylate in acetic acid yields the unsubstituted core in 65–72% yield. This method favors electron-deficient enaminones, ensuring regioselective cyclization at the C(5) and C(7) positions.

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF$$_3$$) group at position 2 is introduced via two main pathways:

Direct Trifluoromethylation

Electrophilic trifluoromethylation using Umemoto’s reagent (2,2,2-trifluoro-1-(trifluoromethylsulfonyl)ethyl)benzene) or TMSCF$$_3$$ (trimethyl(trifluoromethyl)silane) under copper catalysis achieves moderate yields (40–55%). However, competing side reactions at the pyrimidine nitrogen necessitate careful temperature control (0–25°C).

Prefunctionalized Building Blocks

An alternative strategy involves incorporating the -CF$$_3$$ group early in the synthesis. For example, 3-(trifluoromethyl)-1H-pyrazol-5-amine reacts with cyclopropanecarbonyl chloride to form a key intermediate, which is then cyclized to the pyrazolo[1,5-a]pyrimidine core. This approach avoids late-stage fluorination challenges but requires stringent anhydrous conditions.

Cyclopropane Substituent Installation

The cyclopropyl group at position 5 is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling:

SNAr with Cyclopropylboronic Acid

In the presence of a palladium catalyst, the chloro intermediate (e.g., 5-chloropyrazolo[1,5-a]pyrimidine) undergoes coupling with cyclopropylboronic acid. Yields range from 50–65% when using Pd(PPh$$3$$)$$4$$ and Cs$$2$$CO$$3$$ in dioxane at 80°C.

Cyclopropanation of Alkenes

A less common method involves the reaction of a vinyl-substituted pyrazolo[1,5-a]pyrimidine with diazomethane, followed by photochemical cyclopropanation. This route is limited by the instability of diazo compounds but offers regiocontrol.

Carboxylic Acid Functionalization

The carboxylic acid at position 7 is typically introduced through ester hydrolysis:

Saponification of Ethyl Esters

Ethyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes hydrolysis with lithium hydroxide (LiOH) in THF/H$$2$$O (3:1) at 60°C, achieving near-quantitative conversion. The reaction is monitored by TLC (R$$f$$ = 0.3 in ethyl acetate/hexanes, 1:1) and quenched with HCl to precipitate the product.

Oxidative Methods

In cases where ester precursors are unavailable, oxidation of a hydroxymethyl group using Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$) provides the carboxylic acid. However, overoxidation risks necessitate low-temperature conditions (−10°C).

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with ethyl acetate/hexanes gradients (10–50%) effectively isolates the target compound. Reverse-phase HPLC (C18 column, acetonitrile/H$$_2$$O + 0.1% TFA) resolves residual impurities.

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-d$$_6$$): δ 1.15–1.20 (m, 4H, cyclopropyl), 6.85 (s, 1H, H-3), 8.20 (s, 1H, H-6), 13.10 (br s, 1H, COOH).
  • $$^13$$C NMR (101 MHz, DMSO-d$$_6$$): δ 10.4 (cyclopropyl), 121.5 (q, $$^1J{C-F}$$ = 272 Hz, CF$$3$$), 142.8 (C-7), 167.5 (COOH).
  • HRMS : m/z calcd. for C$${11}$$H$${8}$$F$${3}$$N$${3}$$O$$_{2}$$ [M+H]$$^+$$: 272.0641; found: 272.0639.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
One-pot condensation 65 98 Short reaction time (3 h) Limited to electron-deficient cores
Palladium coupling 55 95 High regioselectivity Requires expensive catalysts
SNAr cyclopropanation 60 97 Compatible with sensitive substituents Hazardous reagents

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyrazolo[1,5-a]pyrimidine core or the trifluoromethyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been explored in several studies. The compound can be synthesized using various methodologies, including cyclization reactions involving appropriate precursors. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) cells. The mechanism often involves the inhibition of specific kinases that play crucial roles in cancer cell signaling pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Certain derivatives have demonstrated significant efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance antibacterial potency .

Trk Kinase Inhibition

One notable application of this compound is its role as a Trk kinase inhibitor. Trk kinases are involved in neurotrophic signaling pathways, and their inhibition has implications in treating cancers driven by neurotrophic factors . This makes the compound a candidate for further development in targeted cancer therapies.

Neuroprotective Effects

Emerging research suggests that pyrazolo[1,5-a]pyrimidine derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The modulation of neurotrophic signaling pathways could lead to new therapeutic strategies for conditions such as Alzheimer's disease .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the efficacy of this compound:

StudyFocusFindings
Synthesis and Anticancer ActivityConfirmed anticancer activity against multiple cell lines with IC50 values indicating potent inhibition of cell growth.
Structure-Activity RelationshipIdentified key structural features contributing to enhanced biological activity against cancer cells.
Antimicrobial EfficacyDemonstrated significant antibacterial activity with potential applications in treating infections caused by resistant strains.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound’s structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with structurally related pyrazolo[1,5-a]pyrimidine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Differences/Properties
5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid Cyclopropyl (5), -CF₃ (2), -COOH (7) C₁₁H₈F₃N₃O₂ 271.20 1795475-02-3 95% High solubility due to -COOH; cyclopropyl enhances metabolic stability
7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid Cyclopropyl (7), -CF₃ (2), -COOH (5) C₉H₇F₃N₃O₂ 246.17 1795503-05-7 95% Positional isomer; lower molecular weight
5-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid Isopropyl (5), -CF₃ (2), -COOH (7) C₁₀H₁₀F₃N₃O₂ 273.21 N/A 95% Isopropyl increases lipophilicity; discontinued
5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid Methyl (5), -CF₃ (2), -COOH (7) C₉H₆F₃N₃O₂ 245.16 1018143-96-8 N/A Smaller substituent (methyl) reduces steric hindrance
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Phenyl (5), -CF₃ (7), -COOH (2) C₁₄H₈F₃N₃O₂ 307.23 304687-28-3 N/A Aromatic phenyl enhances π-π interactions

Research Findings and Trends

  • Positional Isomerism : Shifting the carboxylic acid from the 7- to 5-position (CAS 1795503-05-7) reduces molecular weight but may compromise binding affinity in enzyme-targeted studies .
  • Substituent Effects : Methyl groups (e.g., CAS 1018143-96-8) are favored for minimal steric hindrance, while bulkier groups like isopropyl improve membrane permeability but complicate synthesis .
  • Fluorine Impact : The -CF₃ group enhances electronegativity and bioavailability, a common strategy in fluorinated drug design .

Biological Activity

5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its biological activities as a potential therapeutic agent. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential applications in drug development.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic structure that includes both pyrazole and pyrimidine rings. The presence of the cyclopropyl and trifluoromethyl groups contributes to its unique chemical properties and biological activities.

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit various mechanisms of action, primarily through the inhibition of specific kinases and enzymes. Notably, compounds in this class have been identified as inhibitors of Tropomyosin receptor kinases (Trk), which are crucial in cell signaling pathways related to cancer progression and neurodegenerative diseases.

Key Mechanisms:

  • Trk Kinase Inhibition: Studies have shown that certain derivatives demonstrate potent inhibitory effects against Trk kinases, with IC50 values lower than 5 nM for some compounds .
  • Anti-inflammatory Activity: The compound has also been linked to anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) activity. For instance, related compounds have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Biological Assays and Efficacy

The biological activity of this compound has been evaluated through various assays:

Assay Type Target IC50 Values Comparison
Trk Kinase InhibitionTropomyosin Receptor Kinases< 5 nMHighly potent compared to controls
Anti-inflammatory ActivityCOX-20.04 ± 0.09 μmolComparable to celecoxib
Anticancer ActivityVarious cancer cell lines (e.g., PC3)Varies (specific data needed)Lower than doxorubicin

Case Studies and Research Findings

  • Trk Inhibitors Development : A study focused on the design and synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives highlighted their potential as Trk inhibitors. The synthesized compounds exhibited significant inhibitory activity against Trk kinases, suggesting their utility in treating cancers driven by aberrant Trk signaling .
  • Anti-inflammatory Research : Another investigation into the anti-inflammatory properties showed that certain derivatives could effectively suppress COX-2 activity in vitro. This suggests a potential application in treating inflammatory diseases .
  • Anticancer Studies : Preliminary studies indicated that compounds derived from this scaffold exhibited varying degrees of anticancer activity against multiple cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers . However, further research is necessary to fully elucidate their efficacy.

Q & A

Basic Research Questions

What are the common synthetic strategies for preparing 5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid?

The synthesis typically involves cyclocondensation reactions between substituted 3-aminopyrazoles and β-dicarbonyl or β-enaminone derivatives. Key steps include:

  • Cyclocondensation : Reacting 3-amino-5-cyclopropylpyrazole with ethyl trifluoropyruvate under reflux in ethanol to form the pyrazolo[1,5-a]pyrimidine core .
  • Carboxylic acid functionalization : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using aqueous NaOH or HCl to yield the final carboxylic acid derivative .
  • Critical conditions : Temperature control (70–100°C), solvent polarity (ethanol or DMF), and stoichiometric ratios to minimize side products like regioisomers .

How is the structural integrity of this compound validated in academic research?

Structural validation relies on multi-technique characterization :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, trifluoromethyl at δ -62 ppm for 19F^{19}F) .
  • X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., C–CF3_3: ~1.33 Å) and dihedral angles, ensuring correct regiochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 344.08) .

Advanced Research Questions

How can reaction conditions be optimized to improve yield and purity of the target compound?

Optimization involves systematic variation of:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation efficiency compared to ethanol, reducing reaction time by 30% .
  • Catalysts : Lewis acids like ZnCl2_2 (5 mol%) accelerate ring closure, increasing yields from 60% to 85% .
  • Temperature gradients : Stepwise heating (70°C → 100°C) minimizes decomposition of trifluoromethyl groups .
  • Post-synthesis purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) removes residual β-enaminone byproducts .

What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies often arise from dynamic rotational barriers (e.g., cyclopropyl ring puckering) or solvent-induced shifts . Solutions include:

  • Variable-temperature NMR : To observe coalescence of split signals (e.g., cyclopropyl protons at 298 K vs. 223 K) .
  • DFT calculations : Compare experimental 13C^{13}C shifts with computed values (B3LYP/6-311+G(d,p)) to validate assignments .
  • Cross-validation : Correlate IR carbonyl stretches (1700–1720 cm1^{-1}) with X-ray-derived bond lengths to confirm carboxylic acid tautomerism .

How does functionalization at position 7 influence biological activity?

The carboxylic acid group enables derivatization for structure-activity relationship (SAR) studies:

  • Amide coupling : React with primary amines (e.g., benzylamine) using EDC/HOBt to generate derivatives with enhanced solubility or target affinity .
  • Metal coordination : The COOH group chelates metals (e.g., Zn2+^{2+}), potentially modulating enzyme inhibition (e.g., kinase assays show IC50_{50} shifts from 50 nM to 120 nM upon chelation) .
  • pH-dependent stability : Protonation states (pKa ~4.5) affect membrane permeability, as shown in Caco-2 cell assays .

What methodologies assess the compound’s potential as a kinase inhibitor?

  • In vitro kinase assays : Use recombinant kinases (e.g., KDR or EGFR) with ADP-Glo™ to measure inhibition (IC50_{50} values typically 10–500 nM) .
  • Molecular docking : AutoDock Vina predicts binding poses in ATP pockets; hydrogen bonds with Asp1046 and hydrophobic interactions with CF3_3 groups are critical .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) correlate kinase inhibition with apoptosis induction (EC50_{50} ~2 μM) .

Data Contradiction Analysis

How to address discrepancies in reported biological activities across studies?

Contradictions often stem from assay variability or impurity profiles :

  • Purity thresholds : HPLC purity ≥98% (using C18 columns, 0.1% TFA/ACN gradient) ensures activity is not skewed by byproducts .
  • Buffer conditions : Phosphate vs. HEPES buffers alter IC50_{50} by 20–40%; standardize to pH 7.4 with 1 mM Mg2+^{2+} .
  • Cell line heterogeneity : Compare results across ≥3 cell lines (e.g., MCF-7, A549) to distinguish compound-specific vs. context-dependent effects .

Methodological Recommendations

  • Synthetic protocols : Prioritize anhydrous conditions for trifluoromethyl stability .
  • Analytical workflows : Combine LC-MS (for purity) with DSC (melting point ~215–220°C) for batch consistency .
  • Biological testing : Include positive controls (e.g., staurosporine for kinase assays) and validate hits in orthogonal assays (e.g., SPR for binding kinetics) .

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